Cetrimonium bromide-d42

Description

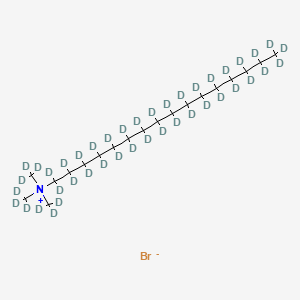

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

tris(trideuteriomethyl)-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZYPRNAOMGNLH-ZBNOAGFHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hexadecyltrimethylammonium Bromide-d42 physical properties

An In-depth Technical Guide to the Physical Properties of Hexadecyltrimethylammonium Bromide-d42

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents is paramount. This guide provides a detailed overview of the physical properties of Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42), a deuterated surfactant with significant applications in various scientific fields.

Core Physical and Chemical Properties

Hexadecyltrimethylammonium Bromide-d42 is the deuterated form of Hexadecyltrimethylammonium Bromide (CTAB), a cationic surfactant. The substitution of hydrogen with deuterium, a heavy isotope, makes it a valuable tool in techniques such as biomolecular NMR, and as a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS[1]. Deuteration can potentially alter the pharmacokinetic and metabolic profiles of molecules, a characteristic that has garnered attention in drug development[1][2].

Quantitative Data Summary

The following table summarizes the key physical properties of both Hexadecyltrimethylammonium Bromide-d42 and its non-deuterated analog, CTAB. Data for the non-deuterated form is provided for comparison, as it is more extensively characterized.

| Property | Hexadecyltrimethylammonium Bromide-d42 | Hexadecyltrimethylammonium Bromide (non-deuterated) |

| Molecular Formula | C₁₉D₄₂N•Br[3] or CD₃(CD₂)₁₅N(Br)(CD₃)₃[4] | C₁₉H₄₂BrN[5] |

| Molecular Weight | 406.71 g/mol [3][4] | 364.45 g/mol [5] |

| CAS Number | 907216-28-8[3][4] | 57-09-0[4][6] |

| Appearance | - | White crystalline powder[7] |

| Melting Point | - | 237–243 °C (decomposes)[5][6] |

| Solubility | - | Soluble in water, alcohol, and chloroform[7] |

| Auto-ignition Temperature | - | 210 °C[6] |

| Density | - | 0.5 g/cm³ at 20 °C[6] |

| Surface Tension | - | 39 mN/m (25 °C)[6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of Hexadecyltrimethylammonium Bromide-d42 are not available in the provided search results. However, standard methodologies for determining the properties of solid organic compounds would be employed. These include:

-

Melting Point Determination: Using a capillary melting point apparatus.

-

Solubility Testing: Involves dissolving a known amount of the substance in a specified volume of a solvent at a particular temperature.

-

Density Measurement: Can be determined using a gas pycnometer for solids.

-

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and isotopic labeling of the compound.

Applications and Workflows

Hexadecyltrimethylammonium Bromide (CTAB) is widely utilized in molecular biology, particularly in the extraction of DNA from tissues with high polysaccharide content. The CTAB buffer system effectively removes membrane lipids and polysaccharides, facilitating the isolation of high-quality DNA[5].

Below is a generalized workflow for DNA extraction using a CTAB-based buffer.

Caption: A generalized workflow for DNA extraction using the CTAB method.

Safety and Handling

For the non-deuterated form, Hexadecyltrimethylammonium Bromide is classified as harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[8][9] It may also cause damage to organs through prolonged or repeated exposure[8][10]. It is very toxic to aquatic life with long-lasting effects[8][10]. When handling, it is crucial to wear appropriate personal protective equipment, including gloves and eye protection, and to work in a well-ventilated area[8]. The compound is hygroscopic and should be stored in a dry, cool, and well-ventilated place, protected from moisture[7][11].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. scbt.com [scbt.com]

- 4. Hexadecyltrimethylammonium bromide (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Cetrimonium bromide - Wikipedia [en.wikipedia.org]

- 6. chemos.de [chemos.de]

- 7. Page loading... [wap.guidechem.com]

- 8. caterchem.com [caterchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

The Critical Micelle Concentration of Deuterated CTAB (CTAB-d42): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Critical Micelle Concentration

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, at low concentrations, these molecules exist as monomers. However, as the concentration increases, they reach a point where the hydrophobic tails are shielded from the water by forming organized aggregates called micelles. The concentration at which this self-assembly begins is termed the critical micelle concentration (CMC).[1] The CMC is a critical parameter in numerous applications, including drug delivery, detergency, and materials synthesis, as it dictates the concentration at which the unique properties of micelles can be harnessed.

Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant widely used in both academic research and industrial applications. Its deuterated form, CTAB-d42, where the 42 hydrogen atoms in the alkyl chain and methyl groups are replaced with deuterium, is particularly valuable in advanced characterization techniques such as small-angle neutron scattering (SANS).

Critical Micelle Concentration of CTAB

The CMC of CTAB in aqueous solutions is influenced by various factors, including temperature, the presence of electrolytes, and the isotopic composition of the solvent (H₂O vs. D₂O). While specific data for CTAB-d42 is scarce, the CMC of non-deuterated CTAB has been extensively studied and provides a reliable estimate.

Tabulated CMC Values for CTAB

The following table summarizes experimentally determined CMC values for CTAB under different conditions, as reported in the literature.

| Temperature (°C) | Solvent | Method | CMC (mM) | Reference |

| 25 | Water | Conductivity | 0.93 | [2] |

| 25 | Water | Surface Tensiometry | ~1.0 | [3] |

| 25 | Water | Isothermal Titration Calorimetry | Higher than other methods | [1] |

| 35 | Water | Conductivity | 1.007 | [4] |

| 35 | Water | Tensiometry | 1.102 | [4] |

| Room Temperature | Water | Conductivity | ~1.0 | [4][5] |

| 10 - 40 | Water | Streaming Potential | Linearly increasing with temperature | [2] |

Note: The CMC is a method-dependent property, which can lead to slight variations in reported values.[1]

Factors Influencing the CMC of CTAB

-

Temperature: The CMC of CTAB generally shows a U-shaped dependence on temperature, with a minimum around 25-30°C.[1]

-

Electrolytes: The addition of salts, such as sodium bromide (NaBr) or magnesium sulfate (MgSO₄), decreases the CMC of CTAB.[4][6] This is due to the screening of the electrostatic repulsion between the cationic head groups, which promotes micelle formation at lower concentrations.[6]

-

Solvent Isotopologue: The CMC of surfactants can differ between H₂O and D₂O. This "isotope effect" arises from the stronger hydrogen bonding network in D₂O, which can enhance the hydrophobic effect and potentially lead to a slightly lower CMC. Studies on other surfactants have shown this trend, and it is reasonable to expect a similar effect for CTAB and CTAB-d42.

Experimental Protocols for CMC Determination

Several techniques can be employed to determine the CMC of a surfactant. The choice of method depends on the required precision, the nature of the surfactant, and the available instrumentation. Below are detailed protocols for three common methods.

Conductometry

Principle: This method is suitable for ionic surfactants like CTAB. The conductivity of the surfactant solution is measured as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility than the individual ions, and a fraction of the counterions become associated with the micelles.[5][7] The CMC is determined from the break in the conductivity versus concentration plot.[8][9]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of CTAB (e.g., 10 mM) in deionized water or the desired solvent.

-

Serial Dilutions: Prepare a series of solutions with decreasing CTAB concentrations by diluting the stock solution. Ensure a sufficient number of data points both below and above the expected CMC.

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard solutions.

-

Thermostat the sample cell to the desired temperature.

-

Measure the conductivity of each prepared solution, starting from the most dilute to minimize contamination.

-

Allow the reading to stabilize before recording the value.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the CTAB concentration.

-

The plot will show two linear regions with different slopes.

-

The CMC is the concentration at the intersection of the two extrapolated linear portions.

-

Surface Tensiometry

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. Once micelles begin to form at the CMC, the monomer concentration in the bulk solution remains relatively constant, and thus the surface tension also plateaus.[3] The CMC is identified as the concentration at which the surface tension ceases to decrease significantly.[3]

Protocol:

-

Solution Preparation: Prepare a series of CTAB solutions of varying concentrations, similar to the conductometry method.

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution.

-

Ensure the ring or plate is thoroughly cleaned before each measurement.

-

Allow the surface tension reading to equilibrate.

-

-

Data Analysis:

-

Plot the surface tension (γ) versus the logarithm of the CTAB concentration.

-

The plot will exhibit a sharp break. The concentration at this inflection point corresponds to the CMC.[1]

-

Fluorescence Spectroscopy

Principle: This method utilizes a hydrophobic fluorescent probe (e.g., pyrene, phenanthrene) that has low solubility in water but preferentially partitions into the hydrophobic core of micelles.[7] The fluorescence properties of the probe (e.g., intensity, emission wavelength) are sensitive to its microenvironment. When micelles form, the probe moves from the polar aqueous environment to the non-polar micellar interior, causing a distinct change in its fluorescence signal.

Protocol:

-

Probe-Surfactant Solution Preparation: Prepare a series of CTAB solutions with a constant, low concentration of the fluorescent probe.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of each solution using a spectrofluorometer.

-

For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often monitored, as it is sensitive to the polarity of the probe's environment.

-

-

Data Analysis:

-

Plot the fluorescence intensity or the I₁/I₃ ratio as a function of the CTAB concentration.

-

The plot will show a sigmoidal curve or a distinct break, the onset of which corresponds to the CMC.

-

Significance of Deuterated Surfactants (CTAB-d42)

The primary motivation for using deuterated surfactants like CTAB-d42 is in Small-Angle Neutron Scattering (SANS) experiments. SANS is a powerful technique for studying the size, shape, and structure of micelles and other nanoscale objects. The technique relies on the scattering of a neutron beam by the sample. The scattering intensity depends on the contrast, which is the difference in the scattering length density (SLD) between the object of interest (the micelle) and the surrounding solvent.

By selectively deuterating parts of the system (the surfactant, the solvent, or both), researchers can manipulate the SLDs to highlight specific structural features. For example:

-

Contrast Matching: The SLD of D₂O is significantly different from that of H₂O. By using mixtures of H₂O and D₂O, the SLD of the solvent can be adjusted to match the SLD of a specific component of the micelle (e.g., the hydrophobic core or the hydrophilic shell). This makes that component effectively "invisible" to the neutrons, allowing the structure of the other components to be determined with high precision.

-

Determining Aggregation Numbers: Using a deuterated surfactant in a solvent with a different SLD provides strong contrast, leading to a high-quality scattering signal from which parameters like the micelle's aggregation number (the number of surfactant molecules per micelle) and shape can be accurately determined.

Therefore, knowing the CMC of CTAB-d42 is crucial for designing and interpreting SANS experiments aimed at understanding the detailed structure and behavior of CTAB micelles.

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. scispace.com [scispace.com]

- 5. Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermodynamic Properties of Cetyltrimethylammonium Bromide in Ethanol-Water Media With/without the Presence of the Divalent Salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. ache.org.rs [ache.org.rs]

- 9. researchgate.net [researchgate.net]

Synthesis and Characterization of Deuterated CTAB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated cetyltrimethylammonium bromide (d-CTAB), a crucial tool in various research and development applications, including drug delivery, formulation science, and materials science. The incorporation of deuterium isotopes into the CTAB molecule allows for advanced analytical studies, particularly in neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, providing deeper insights into molecular dynamics and interactions.

Synthesis of Deuterated CTAB

The synthesis of deuterated CTAB can be targeted at either the hydrophobic alkyl chain or the hydrophilic trimethylammonium headgroup. The choice of deuteration site depends on the specific research application.

Synthesis of Head-Group Deuterated CTAB (CTAB-d9)

The most common method for synthesizing CTAB with a deuterated headgroup (specifically, the three methyl groups attached to the nitrogen atom) involves the quaternization of a long-chain amine with a deuterated methyl halide.

Experimental Protocol: Synthesis of Hexadecyl(trimethyl-d9)ammonium Bromide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cetylamine in a suitable solvent such as methanol or ethanol.

-

Addition of Deuterated Reagent: Add a stoichiometric excess of deuterated methyl iodide (CD3I) to the solution. The use of an excess of the deuterated reagent helps to drive the reaction to completion and maximize the isotopic enrichment.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield the final white crystalline product.[1] The product should be dried under vacuum to remove any residual solvent.

Synthesis of Chain-Deuterated CTAB

The synthesis of CTAB with a deuterated alkyl chain is a more complex process and typically involves starting with a deuterated long-chain alcohol or halide.

Conceptual Approach:

-

Preparation of Deuterated Precursor: A perdeuterated long-chain alcohol (e.g., hexadecan-d33-ol) is the typical starting material. This can be synthesized through catalytic H-D exchange reactions on the corresponding fatty acid, followed by reduction.

-

Halogenation: The deuterated alcohol is then converted to the corresponding alkyl bromide using a suitable brominating agent (e.g., PBr3 or HBr).

-

Quaternization: The resulting deuterated hexadecyl bromide is then reacted with trimethylamine in a suitable solvent to yield the final chain-deuterated CTAB product. Purification is typically achieved through recrystallization.

Characterization of Deuterated CTAB

A thorough characterization of d-CTAB is essential to confirm its chemical identity, isotopic purity, and physicochemical properties.

Isotopic Purity Determination

2.1.1. Mass Spectrometry (MS)

Mass spectrometry is a primary technique for determining the isotopic enrichment of the synthesized d-CTAB.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the d-CTAB sample in a suitable solvent, such as methanol or a water/acetonitrile mixture.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The spectrum will show a distribution of isotopic peaks corresponding to the different numbers of deuterium atoms incorporated.

-

Data Analysis: The isotopic purity is calculated by comparing the relative intensities of the peaks corresponding to the fully deuterated species and any partially deuterated or non-deuterated species.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR spectroscopy are powerful tools for confirming the location and extent of deuteration.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of the d-CTAB sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

¹H NMR: The ¹H NMR spectrum will show a significant reduction or complete absence of signals at the positions where deuterium has been incorporated. The integration of any residual proton signals can be used to quantify the level of deuteration.

-

²H NMR: The ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence at the expected positions in the molecule.

Physicochemical Characterization

The physicochemical properties of d-CTAB, such as its critical micelle concentration (CMC) and aggregation behavior, are important for its application.

2.2.1. Surface Tensiometry

Surface tensiometry is a standard method for determining the CMC of surfactants.

Experimental Protocol: Surface Tension Measurement

-

Instrumentation: Use a tensiometer, such as a Du Noüy ring or Wilhelmy plate tensiometer.

-

Sample Preparation: Prepare a series of aqueous solutions of d-CTAB with varying concentrations, bracketing the expected CMC.

-

Measurement: Measure the surface tension of each solution at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the d-CTAB concentration. The CMC is determined from the break point in the curve.

2.2.2. Other Techniques

Other techniques such as Small-Angle Neutron Scattering (SANS) and Dynamic Light Scattering (DLS) can be employed to investigate the size, shape, and aggregation number of d-CTAB micelles in solution.

Quantitative Data Summary

The following tables summarize typical quantitative data for non-deuterated CTAB, which can serve as a benchmark for the characterization of its deuterated analogs. It is important to note that the physicochemical properties of d-CTAB are generally expected to be very similar to those of its non-deuterated counterpart.

Table 1: Physicochemical Properties of CTAB

| Property | Value | Method |

| Critical Micelle Concentration (CMC) | ~0.92 mM in water at 25°C | Surface Tensiometry |

| Aggregation Number | ~60-100 | Fluorescence Quenching |

| Molecular Weight | 364.46 g/mol | - |

Table 2: Isotopic Purity of Commercially Available Deuterated CTAB

| Deuterated Species | Isotopic Purity |

| Hexadecyl(trimethyl-d9)ammonium Bromide | >98 atom % D |

| Cetyl-d33-trimethylammonium Bromide | >98 atom % D |

Note: The actual values for synthesized d-CTAB should be determined experimentally.

Conclusion

The synthesis and characterization of deuterated CTAB are critical for advancing research in areas where detailed molecular-level understanding is required. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to produce and validate high-quality deuterated surfactants for their specific applications. Careful execution of these methods will ensure the reliability and reproducibility of experimental results.

References

In-Depth Structural Analysis of Hexadecyltrimethylammonium Bromide-d42: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42), a fully deuterated cationic surfactant. This document compiles essential data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for its structural elucidation. Given the limited availability of published structural data for the deuterated form, this guide leverages data from its non-deuterated analog, Hexadecyltrimethylammonium Bromide (CTAB), as a close and reliable proxy, particularly for crystallographic information.

Core Physicochemical and Structural Data

Hexadecyltrimethylammonium Bromide-d42 is the perdeuterated isotopologue of the common antiseptic and surfactant, CTAB. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | CD₃(CD₂)₁₅N(Br)(CD₃)₃ | [1] |

| Molecular Weight | 406.71 g/mol | [1] |

| Labeled CAS Number | 907216-28-8 | [1] |

| Unlabeled CAS Number | 57-09-0 | [1] |

| Appearance | White to off-white solid/powder | |

| Purity | ≥98% | [1] |

| Primary Application | Biomolecular NMR | [1] |

| Storage Conditions | Room temperature, away from light and moisture | [1] |

Crystallographic Data (from non-deuterated analog)

The crystal structure of the non-deuterated Hexadecyltrimethylammonium Bromide provides critical insights into the molecular geometry and packing of its deuterated counterpart. The C-D bond is marginally shorter and stronger than the C-H bond, which may lead to subtle differences in crystal packing, but the overall conformation is expected to be highly similar.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21 1 |

| Unit Cell Dimensions | |

| a | 5.6382 Å |

| b | 7.2724 Å |

| c | 26.007 Å |

| α | 90.00° |

| β | 93.778° |

| γ | 90.00° |

Spectroscopic Data

Spectroscopic techniques are fundamental to confirming the identity and isotopic purity of Hexadecyltrimethylammonium Bromide-d42.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum is expected to show sharp singlet signals for each carbon environment under broadband proton decoupling. The chemical shifts will be very similar to the non-deuterated analog.

| Carbon Atom Position | Expected Chemical Shift (ppm) |

| -N⁺(C D₃)₃ | ~53 |

| -N⁺-C D₂- | ~67 |

| -N⁺-CD₂-C D₂- | ~23 |

| -(CD₂)₁₂- (bulk methylene) | ~29-32 |

| -C D₂-CD₃ | ~23 |

| -CD₂-C D₃ | ~14 |

²H (Deuterium) NMR: This is a direct method to confirm deuteration. The spectrum will show signals corresponding to the different deuterium environments in the molecule. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum for the same positions.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a suitable method for analyzing the intact cation of CTAB-d42. High-resolution mass spectrometry can confirm the isotopic enrichment.

| Ion | Expected m/z |

| [M-Br]⁺ (C₁₉D₄₂N)⁺ | ~328.6 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and isotopic labeling of Hexadecyltrimethylammonium Bromide-d42.

Methodology for ²H NMR:

-

Sample Preparation: Dissolve 5-10 mg of Hexadecyltrimethylammonium Bromide-d42 in a suitable non-deuterated solvent (e.g., H₂O, CHCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. The use of a non-deuterated solvent is crucial to avoid a large solvent signal in the deuterium spectrum.

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a deuterium probe.

-

Tune the probe to the deuterium frequency (e.g., ~61.4 MHz on a 400 MHz spectrometer).

-

The instrument's lock system should be turned off as there is no deuterated solvent to lock onto. Modern spectrometers have sufficient stability for short experiments without a lock.

-

-

Data Acquisition:

-

Acquire a one-dimensional ²H NMR spectrum.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum. The chemical shifts should correspond to the expected proton chemical shifts of CTAB.

-

Methodology for ¹³C NMR:

-

Sample Preparation: Dissolve 20-50 mg of the sample in a deuterated solvent (e.g., D₂O, CDCl₃) to provide a lock signal for the spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in sharp singlet peaks for each carbon, simplifying the spectrum.

-

Data Processing: Process the data as described for ²H NMR. The chemical shifts should be referenced to the solvent signal or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and isotopic purity of Hexadecyltrimethylammonium Bromide-d42.

Methodology (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a solvent suitable for electrospray, such as methanol or acetonitrile/water.

-

Instrument Setup:

-

Use an Electrospray Ionization Mass Spectrometer, preferably a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap.

-

Operate the instrument in positive ion mode to detect the cation [C₁₉D₄₂N]⁺.

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion.

-

Compare the experimental m/z value with the theoretical exact mass to confirm the elemental composition.

-

Analyze the isotopic pattern to assess the degree of deuteration.

-

Structural Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive structural analysis of Hexadecyltrimethylammonium Bromide-d42.

References

Aggregation Behavior of Hexadecyltrimethylammonium Bromide-d42 in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation behavior of perdeuterated Hexadecyltrimethylammonium Bromide (CTAB-d42) in solution. It is designed to be a valuable resource for researchers and professionals in drug development and other fields where surfactant self-assembly is critical. This document summarizes key quantitative data, details common experimental protocols for characterization, and illustrates fundamental concepts and workflows.

Introduction to CTAB-d42 Aggregation

Hexadecyltrimethylammonium Bromide (CTAB) is a cationic surfactant renowned for its ability to form micelles and other self-assembled structures in aqueous solutions. The deuterated analog, CTAB-d42, in which the 42 hydrogen atoms of the hydrocarbon tail and headgroup are replaced with deuterium, is a powerful tool in specific analytical techniques, most notably Small-Angle Neutron Scattering (SANS). The isotopic substitution allows for contrast variation methods, enabling researchers to selectively highlight or mask different components within a complex system, such as locating solubilized molecules within a micelle.[1][2] While the fundamental aggregation behavior is similar to its non-deuterated counterpart, the isotopic substitution can have subtle effects on properties like the critical micelle concentration (CMC) and aggregation number.

Quantitative Data on Aggregation Behavior

The following tables summarize key quantitative parameters related to the aggregation of both CTAB and its deuterated form, CTAB-d42. Data for CTAB is more abundant and is provided for comparative purposes. It is important to note that the aggregation behavior of surfactants is highly dependent on experimental conditions such as temperature, solvent, and the presence of additives.

Table 1: Critical Micelle Concentration (CMC) of CTAB and CTAB-d42

| Surfactant | Solvent | Temperature (°C) | Method | CMC (mM) |

| CTAB | Water | 25 | Conductivity | 0.92 - 1.0 |

| CTAB | Water | 25 | Surface Tension | ~0.9 |

| CTAB | Water | 30 | Surface Tension | ~1.0 |

| CTAB-d42 | D₂O | 30 | SANS | ~1.0 |

Note: The CMC of CTAB-d42 in D₂O is expected to be very similar to that of CTAB in H₂O. The primary driving force for micellization, the hydrophobic effect, is largely governed by the properties of the solvent.

Table 2: Aggregation Number (Nagg) of CTAB Micelles

| Surfactant | Solvent | Temperature (°C) | Method | Aggregation Number (Nagg) |

| CTAB | Water | 25 | Fluorescence Quenching | 60 - 90 |

| CTAB | Water | 30 | SANS | ~75 |

| CTAB | 0.1 M KBr | 30 | DLS | Increases with concentration |

| CTAB-d42 | D₂O | 30 | SANS | ~75 |

Note: The aggregation number for CTAB-d42 is inferred from SANS studies where it is used for contrast matching and is assumed to be similar to non-deuterated CTAB under equivalent conditions.

Table 3: Thermodynamic Parameters of Micellization for CTAB in Water

| Parameter | Value | Temperature (°C) |

| ΔG°mic (kJ/mol) | -33.09 | 25 |

| ΔH°mic (kJ/mol) | -6.53 | 25 |

| ΔS°mic (J/mol·K) | 132.5 | 25 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the aggregation behavior of CTAB-d42.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the air-water interface.

Apparatus:

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

Jacketed vessel connected to a temperature-controlled water bath

-

Precision balance

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of CTAB-d42 in the desired solvent (e.g., D₂O for SANS-related studies or H₂O). Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 0.01 mM to 10 mM).

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water or D₂O.

-

Measurement: a. Rinse the sample vessel and the platinum ring or plate thoroughly with the solvent. b. Pour the surfactant solution into the vessel and allow it to equilibrate to the desired temperature. c. Measure the surface tension of the solution. Allow sufficient time for the reading to stabilize, especially for concentrations near the CMC. d. Clean the ring or plate thoroughly between each measurement.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The CMC is determined from the breakpoint in the plot, which is the intersection of the two linear regions.

Determination of Micelle Size by Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn can be used to calculate their hydrodynamic radius via the Stokes-Einstein equation.

Apparatus:

-

Dynamic Light Scattering (DLS) instrument with a temperature-controlled sample holder

-

Cuvettes (disposable or quartz)

-

Syringe filters (e.g., 0.22 µm pore size)

Procedure:

-

Sample Preparation: a. Prepare CTAB-d42 solutions at concentrations above the CMC in the desired solvent. b. Filter the solutions directly into clean, dust-free cuvettes using a syringe filter to remove any dust or large aggregates.

-

Instrument Setup: a. Set the desired temperature in the DLS instrument and allow it to equilibrate. b. Input the solvent viscosity and refractive index for the experimental temperature.

-

Measurement: a. Place the cuvette in the sample holder and allow it to thermally equilibrate for several minutes. b. Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.

-

Data Analysis: The instrument software will generate a correlation function from the scattered light intensity fluctuations. This function is then analyzed to determine the size distribution of the particles. The z-average diameter and the polydispersity index (PDI) are commonly reported parameters.

Small-Angle Neutron Scattering (SANS) for Micelle Structure and Aggregation Number

Principle: SANS is a powerful technique for studying the structure of materials on the nanometer scale. A beam of neutrons is scattered by the sample, and the scattering pattern provides information about the size, shape, and internal structure of the scattering objects. By using deuterated components like CTAB-d42 and varying the isotopic composition of the solvent (H₂O/D₂O mixtures), one can manipulate the scattering length density (SLD) contrast to highlight specific parts of the micellar structure.

Apparatus:

-

Small-Angle Neutron Scattering instrument at a neutron source facility

-

Quartz sample cells (cuvettes)

-

Temperature-controlled sample environment

Procedure:

-

Sample Preparation (Contrast Variation): a. Prepare solutions of CTAB-d42 in D₂O. The SLD of deuterated CTAB is close to that of D₂O, which "matches out" the surfactant, making the scattering from any solubilized hydrogenous molecule more prominent.[1] b. To study the structure of the micelle itself, prepare solutions in various H₂O/D₂O mixtures to create different contrast conditions. c. Filter all samples through a 0.22 µm filter into clean quartz SANS cells.

-

Data Collection: a. Mount the samples in the SANS instrument's sample holder. b. Collect scattering data for the samples, the empty cell, and the respective solvents for background subtraction. c. Data is typically collected over a range of scattering vectors (q).

-

Data Reduction and Analysis: a. The raw data is corrected for background scattering, detector efficiency, and sample transmission to obtain the absolute scattering intensity I(q). b. The scattering data is then fitted to a mathematical model that describes the shape and size of the micelles (e.g., a core-shell sphere or ellipsoid model). c. From the model fitting, parameters such as the core and shell radii, and the aggregation number can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aggregation and Solubilization Studies

Principle: NMR spectroscopy can provide detailed information about the chemical environment of atomic nuclei. Changes in chemical shifts, relaxation times, and diffusion coefficients of surfactant molecules upon micellization can be used to study the aggregation process. 2D NMR techniques like NOESY can reveal spatial proximities between different parts of the surfactant molecules within a micelle and between the surfactant and solubilized molecules.

Apparatus:

-

High-field NMR spectrometer with a suitable probe

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare a series of CTAB-d42 solutions in a deuterated solvent (e.g., D₂O) at various concentrations spanning the pre-micellar, micellar, and post-micellar regions.

-

1D NMR Experiments: a. Acquire ¹H (or ²H) and ¹³C NMR spectra for each concentration. b. Plot the chemical shifts of specific protons or carbons as a function of surfactant concentration. A break in the plot can indicate the CMC.

-

Diffusion-Ordered Spectroscopy (DOSY): a. Perform DOSY experiments to measure the self-diffusion coefficients of the surfactant molecules. b. A significant decrease in the diffusion coefficient is observed upon micelle formation due to the much larger size of the micelles compared to the monomers.

-

2D NOESY Experiments: a. For solutions containing micelles, acquire 2D NOESY spectra to observe through-space correlations between protons. b. Cross-peaks between protons on different parts of the CTAB-d42 molecule can provide information on the packing within the micelle.

Visualizations of Concepts and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows related to the study of CTAB-d42 aggregation.

Caption: Self-assembly of CTAB-d42 monomers into a spherical micelle upon exceeding the CMC.

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC) using surface tensiometry.

References

- 1. Contrast Variation Small-Angle Neutron Scattering Study of Solubilization of Perfumes in Cationic Surfactant Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity of Hexadecyltrimethylammonium Bromide-d42

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Hexadecyltrimethylammonium Bromide-d42 (CTAB-d42), a deuterated surfactant of significant interest in various scientific domains, including biomolecular Nuclear Magnetic Resonance (NMR) and drug delivery systems. This document outlines the specified isotopic purity, details the experimental methodologies for its verification, and presents a logical workflow for its determination.

Quantitative Data Summary

Hexadecyltrimethylammonium Bromide-d42 is commercially available with a specified isotopic purity. The following table summarizes the key quantitative data for this deuterated compound.

| Parameter | Value | Source(s) |

| Isotopic Purity | 98% | [1][2] |

| Chemical Formula | CD₃(CD₂)₁₅N(Br)(CD₃)₃ | [1] |

| Labeled CAS Number | 907216-28-8 | [1] |

| Unlabeled CAS Number | 57-09-0 | [1] |

| Molecular Weight | 406.71 g/mol | [1] |

| Chemical Purity | ≥98% | [1] |

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of deuterated compounds like Hexadecyltrimethylammonium Bromide-d42 relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods allow for the precise quantification of the degree of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of deuterated compounds. Both proton (¹H) and deuterium (²H) NMR can be employed.

2.1.1. Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Dissolution: Dissolve approximately 5-25 mg of Hexadecyltrimethylammonium Bromide-d42 in 0.6-0.7 mL of a suitable deuterated solvent.[3][4] For quantitative analysis, a precise amount of an internal standard may be added.[4] Given the surfactant nature of CTAB-d42, solvents like Methanol-d4 (CD₃OD) or Deuterium Oxide (D₂O) are appropriate choices.

-

Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a glass wool-plugged Pasteur pipette directly into a clean 5 mm NMR tube.[3][4]

-

Degassing: For high-resolution spectra, it may be beneficial to degas the sample to remove dissolved oxygen, which is paramagnetic and can cause line broadening. This can be achieved by several freeze-pump-thaw cycles.[3]

2.1.2. ¹H NMR Spectroscopy Protocol

¹H NMR spectroscopy is used to quantify the residual protons in the deuterated molecule.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Relaxation Delay (d1): To ensure full relaxation of the protons for accurate quantification, a long relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest should be used.

-

Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the residual proton signals.

-

-

Data Analysis: The isotopic purity is determined by integrating the signals of the residual protons and comparing them to the integral of a known internal standard or to the signals of non-deuterated parts of the molecule, if any. The percentage of deuteration can be calculated from the reduction in the integral intensity of the corresponding proton signals compared to the non-deuterated standard.

2.1.3. ²H NMR Spectroscopy Protocol

²H (Deuterium) NMR directly observes the deuterium nuclei, providing a more direct measure of isotopic enrichment.

-

Instrument: An NMR spectrometer equipped with a deuterium probe is required.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Decoupling: Proton decoupling is typically applied to simplify the spectrum and improve sensitivity.[5]

-

Referencing: The chemical shift can be referenced to a known deuterium signal, such as the residual signal of the deuterated solvent.

-

-

Data Analysis: The integral of the deuterium signals is proportional to the number of deuterium atoms. By comparing the integral of the deuterium signals to an internal standard, the isotopic enrichment can be accurately determined. A combination of ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is another key technique for assessing isotopic purity by analyzing the mass-to-charge ratio of the molecule and its isotopologues.

2.2.1. Sample Preparation for MS Analysis

-

Solution Preparation: Prepare a dilute solution of Hexadecyltrimethylammonium Bromide-d42 in a suitable solvent compatible with the chosen ionization technique. For Electrospray Ionization (ESI), a mixture of methanol or acetonitrile and water is common.[6]

-

Matrix Preparation (for MALDI): For Matrix-Assisted Laser Desorption/Ionization (MALDI), the sample is co-crystallized with a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.[7]

2.2.2. Electrospray Ionization-Time of Flight (ESI-TOF) MS Protocol

ESI is a soft ionization technique suitable for charged molecules like quaternary ammonium compounds.[8]

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential to resolve the isotopic peaks.[8][9]

-

Ionization Mode: Positive ion mode is used to detect the positively charged quaternary ammonium ion of CTAB-d42.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range that includes the molecular ion of Hexadecyltrimethylammonium Bromide-d42 and its isotopologues.

-

Data Analysis: The isotopic purity is calculated from the relative intensities of the peaks corresponding to the fully deuterated molecule and the isotopologues containing fewer deuterium atoms. The high mass accuracy of the instrument allows for the unambiguous identification of each isotopologue.[10]

2.2.3. Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS Protocol

MALDI-TOF is another suitable technique, particularly for analyzing surfactants.

-

Instrument: A MALDI-TOF mass spectrometer.

-

Laser: A nitrogen laser (337 nm) is typically used for desorption and ionization.[7]

-

Mode: The analysis is performed in positive reflectron mode to achieve high resolution.[7]

-

Data Acquisition: Spectra are acquired by averaging a large number of laser shots to obtain good ion statistics.[7]

-

Data Analysis: Similar to ESI-MS, the relative abundances of the isotopologue peaks in the mass spectrum are used to calculate the isotopic enrichment.

Workflow and Pathway Diagrams

The following diagram illustrates the general workflow for the determination of the isotopic purity of Hexadecyltrimethylammonium Bromide-d42.

Caption: Experimental workflow for determining the isotopic purity of Hexadecyltrimethylammonium Bromide-d42.

As Hexadecyltrimethylammonium Bromide-d42 is primarily used as a surfactant and in material science applications, there are no specific biological signaling pathways to diagram. The logical relationship central to its analysis is the experimental workflow for quality control and characterization.

References

- 1. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sites.bu.edu [sites.bu.edu]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Isotopologue Distributions of Peptide Product Ions by Tandem Mass Spectrometry: Quantitation of Low Levels of Deuterium Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Dimensions in Isotope Ratio MS Using ESI-FT Technology | Labcompare.com [labcompare.com]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability of Deuterated Cetrimonium Bromide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the thermal stability of deuterated cetrimonium bromide (d-CTAB). While direct experimental data on d-CTAB is not extensively available in public literature, this document synthesizes information on the thermal properties of non-deuterated cetrimonium bromide (CTAB) and the well-established principles of kinetic isotope effects (KIE) resulting from deuteration. The guide covers the theoretical basis for the enhanced thermal stability of d-CTAB, summarizes key thermal decomposition data for CTAB, details relevant experimental protocols for thermal analysis, and illustrates the primary thermal decomposition pathway. This document is intended to serve as a foundational resource for researchers and professionals working with deuterated compounds in formulations where thermal stability is a critical parameter.

Introduction

Cetrimonium bromide (CTAB), a quaternary ammonium surfactant, is widely utilized in various applications, including as a topical antiseptic, a component in hair conditioning products, and as a reagent in the synthesis of nanoparticles.[1] Deuterated versions of such compounds, where one or more hydrogen atoms are replaced by deuterium, are of increasing interest in pharmaceutical and material science research.[2] Deuteration can alter the pharmacokinetic and metabolic profiles of drug molecules and enhance the stability of materials.[2][3]

The thermal stability of a compound is a critical parameter for drug development and manufacturing, influencing storage conditions, shelf-life, and the feasibility of heat-based sterilization methods. This guide focuses on the thermal stability of deuterated cetrimonium bromide, providing a detailed examination of the factors that govern its decomposition at elevated temperatures.

The Impact of Deuteration on Thermal Stability: The Kinetic Isotope Effect

The primary reason for the anticipated increase in thermal stability of deuterated cetrimonium bromide lies in the Kinetic Isotope Effect (KIE) .[4] This quantum mechanical effect arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.

-

Bond Strength: A C-D bond is stronger and has a lower zero-point energy than a C-H bond.[3]

-

Activation Energy: Consequently, more energy is required to cleave a C-D bond compared to a C-H bond. This translates to a higher activation energy for chemical reactions involving the breaking of this bond, including thermal decomposition.[5][6]

-

Reaction Rate: A higher activation energy results in a slower reaction rate at a given temperature.[4]

Studies on other deuterated molecules have experimentally confirmed this principle. For instance, deuterated TNT (TNT-d5) exhibits a higher apparent activation energy for thermal decomposition and a higher critical explosion temperature compared to its non-deuterated counterpart, indicating greater thermal stability.[5] Therefore, it is theoretically expected that deuterated CTAB will exhibit enhanced thermal stability compared to standard CTAB.

Thermal Decomposition of Cetrimonium Bromide (CTAB)

The thermal degradation of quaternary ammonium salts like CTAB typically proceeds via a mechanism known as Hofmann Elimination .[7][8] This reaction involves the abstraction of a β-hydrogen by a base (in this case, the bromide counter-ion upon heating), leading to the formation of an alkene, a tertiary amine, and a hydrogen halide.[9][10][11]

Quantitative Thermal Analysis Data for CTAB

The following table summarizes the key thermal transition and decomposition temperatures for non-deuterated cetrimonium bromide reported in the literature. These values are typically obtained using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It is important to note that the exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere.

| Parameter | Temperature Range (°C) | Technique | Notes |

| Melting Point | 248 - 251 | Capillary Method | Decomposition may occur at the melting point.[12] |

| Onset of Decomposition | ~200 - 250 | TGA | The initial weight loss due to decomposition typically begins in this range.[13] |

| Major Decomposition | 250 - 350 | TGA | Significant and rapid weight loss occurs in this temperature range.[13] |

| Complete Decomposition | > 400 | TGA | The surfactant is expected to be completely decomposed at temperatures above 400°C.[14] |

Based on the kinetic isotope effect, it is anticipated that the onset and major decomposition temperatures for deuterated cetrimonium bromide (d-CTAB) would be higher than those listed for CTAB.

Experimental Protocols for Thermal Stability Analysis

To assess the thermal stability of compounds like d-CTAB, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15][16]

Objective: To determine the temperatures at which the material decomposes and the extent of mass loss.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina or platinum).[15][17]

-

Instrument Setup: The crucible is placed on a high-precision balance within a furnace.[15]

-

Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is established at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[18]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-900 °C) at a constant, linear heating rate (e.g., 10 °C/min).[16][18]

-

Data Analysis: The resulting thermogram, a plot of mass versus temperature, is analyzed to determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[19] It is used to detect thermal events such as melting, crystallization, and glass transitions.[19][20]

Objective: To determine the melting point and enthalpy of fusion, and to observe any exothermic or endothermic decomposition events.

Methodology:

-

Sample Preparation: A small amount of sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.[21]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.[19]

-

Heating Program: The cell is heated and cooled at a controlled rate (e.g., 10 °C/min) over the desired temperature range.[22][23] The program should include an initial isothermal period to allow for thermal stabilization.[22]

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like some decompositions) appear as peaks. The melting temperature (T_m) is determined from the peak onset or maximum, and the enthalpy of the transition is calculated by integrating the peak area.[19]

Visualizing Workflows and Decomposition Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for evaluating the thermal stability of a deuterated surfactant.

References

- 1. Cetrimonium bromide - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deuterium - Wikipedia [en.wikipedia.org]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 8. pure.tue.nl [pure.tue.nl]

- 9. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. byjus.com [byjus.com]

- 12. 鲸蜡烷三甲基溴化铵 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. aurigaresearch.com [aurigaresearch.com]

- 17. epfl.ch [epfl.ch]

- 18. mdpi.com [mdpi.com]

- 19. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 20. taylorfrancis.com [taylorfrancis.com]

- 21. EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC) | PPTX [slideshare.net]

- 22. tainstruments.com [tainstruments.com]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Micelle Size Distribution of Hexadecyltrimethylammonium Bromide-d42

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the micelle size distribution of Hexadecyltrimethylammonium Bromide-d42 (d42-CTAB), a deuterated surfactant of significant interest in advanced characterization studies. The use of d42-CTAB, in which the 42 hydrogen atoms of the hexadecyl chain are replaced with deuterium, offers unique advantages in scattering techniques, particularly Small-Angle Neutron Scattering (SANS), by enabling contrast variation to probe micellar structure with high precision. This document details the experimental methodologies for characterizing d42-CTAB micelles, presents quantitative data on their size and shape, and explores the factors influencing their self-assembly.

Physicochemical Properties of d42-CTAB Micelles

The self-assembly of d42-CTAB in aqueous solutions leads to the formation of micelles, which are dynamic aggregates with a hydrophobic core composed of the deuterated hexadecyl chains and a hydrophilic shell of trimethylammonium headgroups. The size, shape, and polydispersity of these micelles are crucial parameters that dictate their application in drug delivery, materials science, and fundamental colloid research.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of surfactant above which micelles begin to form. For CTAB in D2O, the CMC is approximately 0.0008 M[1]. The CMC is a key parameter as it marks the onset of micellization and influences the number and size of micelles in solution.

Micelle Shape and Size

The morphology of d42-CTAB micelles is highly dependent on experimental conditions such as concentration, temperature, and the presence of additives. At concentrations just above the CMC, CTAB micelles are typically spherical or slightly ellipsoidal.[2] As the concentration increases, or upon the addition of certain salts or organic molecules, they can undergo a sphere-to-rod or sphere-to-wormlike transition, forming elongated, flexible structures.[3]

Table 1: Quantitative Data on CTAB and d-CTAB Micelle Size and Shape

| Technique | Surfactant | Concentration (mM) | Additive | Temperature (°C) | Micelle Shape | Dimensions (Å) | Aggregation Number (Nagg) | Polydispersity Index (PDI) | Reference |

| SANS | d-CTAB | 25 | 20 mM Linalool | 30 | Spherical | Radius ≈ 26 | - | - | [4] |

| SANS | d-CTAB | 25 | 20 mM Menthol | 30 | Spherical | Radius ≈ 26 | - | - | [4] |

| SANS | CTAB | 2.5 - 40 | None | 30 | Oblate Ellipsoidal | R_eq increases, R_p constant | - | - | [2] |

| SANS | CTAB | 100 - 800 | Sodium Salicylate | - | Worm-like | - | - | - | [3] |

| DLS | CTAB | - | - | - | Spherical | Diameter ≈ 45 | - | - | [5] |

| DLS | CTAB | 10 x CMC | 0.1 M NaCl | - | - | Hydrodynamic Diameter ≈ 47 | - | Decreases with salt | [6] |

| Cryo-TEM | CTAB | - | - | - | Oblate-shaped | Max Dimension ≈ 220 | - | - | [7] |

| Fluorescence Quenching | CTAB | 2-15 x CMC | None | - | - | - | 68-77 | - | [8] |

| ITC & Fluorimetry | CTAB | at CMC | None | 30 | - | - | 48 | - | [9] |

Note: R_eq and R_p refer to the equatorial and polar radii of an ellipsoid, respectively. Data for d42-CTAB without additives is limited in the literature; however, the behavior is expected to be very similar to non-deuterated CTAB.

Experimental Protocols for Micelle Characterization

Accurate determination of d42-CTAB micelle size distribution requires the application of specialized analytical techniques. The following sections provide detailed methodologies for the key experiments.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic size and size distribution of particles in suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.

Experimental Workflow for DLS Analysis of d42-CTAB Micelles

Caption: Workflow for DLS analysis of d42-CTAB micelle size.

Detailed Methodology:

-

Solution Preparation: Prepare a solution of d42-CTAB in D2O at the desired concentration (e.g., above the CMC). D2O is used as the solvent to be consistent with SANS measurements.

-

Filtration: Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates that could interfere with the measurement.

-

Sample Loading: Pipette approximately 1 mL of the filtered solution into a clean, dust-free cuvette.

-

Equilibration: Place the cuvette in the DLS instrument and allow the sample to equilibrate at the desired temperature for at least 10 minutes.

-

Measurement: Set the measurement parameters, including the scattering angle (typically 90° or 173° for backscatter detection to minimize multiple scattering), and initiate the measurement. Collect data for a sufficient duration to obtain a stable autocorrelation function.

-

Data Analysis: The instrument software calculates the autocorrelation of the scattered light intensity. This function is then fitted to a model (e.g., cumulants analysis) to determine the translational diffusion coefficient (D). The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation: Rh = (kB * T) / (6 * π * η * D) where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent (D2O). The polydispersity index (PDI) is also obtained from the analysis, providing a measure of the width of the size distribution.

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the shape, size, and internal structure of micelles. The use of d42-CTAB is particularly advantageous in SANS as it allows for "contrast matching" with the solvent (a mixture of H2O and D2O), making it possible to selectively highlight or suppress the scattering from different parts of the micelle.

Experimental Workflow for SANS Analysis of d42-CTAB Micelles

Caption: Workflow for SANS analysis of d42-CTAB micelle structure.

Detailed Methodology:

-

Solution Preparation: Prepare solutions of d42-CTAB in D2O. The use of D2O provides a high scattering contrast with the deuterated hydrocarbon chains of the surfactant.

-

Sample Loading: Load the sample into a quartz sample cell with a defined path length (typically 1-2 mm).

-

SANS Measurement: The SANS experiment is performed at a dedicated facility. A monochromatic neutron beam is passed through the sample, and the scattered neutrons are detected by a 2D detector. The scattering pattern is recorded as a function of the scattering vector, Q.

-

Data Reduction: The raw 2D scattering data is corrected for background scattering from the empty cell and the solvent (D2O), and for detector efficiency to obtain the 1D scattering intensity I(Q) versus Q.

-

Model Fitting: The resulting scattering curve is analyzed by fitting it to a mathematical model that describes the shape and size of the micelles. For d42-CTAB, a core-shell model is often appropriate, where the core is the deuterated hydrocarbon region and the shell is the hydrophilic headgroup region. The fitting procedure yields parameters such as the core radius, shell thickness, and aggregation number.

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM provides direct visualization of the micelles in their native, hydrated state, offering insights into their morphology and size distribution.

Experimental Workflow for Cryo-TEM Analysis of d42-CTAB Micelles

Caption: Workflow for Cryo-TEM analysis of d42-CTAB micelles.

Detailed Methodology:

-

Grid Preparation: A small aliquot (3-4 µL) of the d42-CTAB solution is applied to a TEM grid with a holey carbon film. The excess liquid is blotted away to create a thin film of the solution across the holes.

-

Vitrification: The grid is rapidly plunged into a cryogen, typically liquid ethane, cooled by liquid nitrogen. This process, known as vitrification, freezes the sample so quickly that water molecules do not have time to form ice crystals, thus preserving the native structure of the micelles.

-

Cryo-TEM Imaging: The vitrified grid is transferred to a cryo-TEM holder under liquid nitrogen and then inserted into the transmission electron microscope. Images are acquired at cryogenic temperatures and under low electron dose conditions to prevent radiation damage to the sample.

-

Image Analysis: The acquired images are analyzed to measure the dimensions of a statistically significant number of micelles. This allows for the determination of the average size and the size distribution of the micelles.

Factors Influencing d42-CTAB Micelle Size Distribution

The size and shape of d42-CTAB micelles are sensitive to several environmental factors.

Logical Relationships of Factors Influencing Micelle Size

Caption: Factors influencing the properties of d42-CTAB micelles.

-

Concentration: Increasing the surfactant concentration above the CMC generally leads to an increase in the number of micelles and can also promote micellar growth, leading to larger aggregation numbers and a transition from spherical to elongated structures.[3]

-

Temperature: The effect of temperature on CTAB micelle size can be complex. For some systems, an increase in temperature can lead to a decrease in micelle size.[3]

-

Additives: The addition of electrolytes (salts) screens the electrostatic repulsion between the charged headgroups, which can lead to a significant increase in micelle size and promote the formation of worm-like micelles.[6] The addition of organic molecules, such as alcohols or drug molecules, can also alter the micelle size and shape by partitioning into the micellar core or palisade layer.[4]

Conclusion

The characterization of Hexadecyltrimethylammonium Bromide-d42 micelle size distribution is critical for its application in various scientific and industrial fields. The use of complementary techniques such as Dynamic Light Scattering, Small-Angle Neutron Scattering, and Cryo-Transmission Electron Microscopy provides a comprehensive understanding of the size, shape, and polydispersity of these nanoscale assemblies. The strategic use of deuteration in d42-CTAB enhances the precision of SANS measurements, allowing for detailed structural elucidation. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals to effectively characterize and utilize d42-CTAB micellar systems.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Shape and size of highly concentrated micelles in CTAB/NaSal solutions by Small Angle Neutron Scattering (SANS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Chemical formula and molecular weight of Hexadecyltrimethylammonium Bromide-d42

An In-Depth Technical Guide to Hexadecyltrimethylammonium Bromide-d42

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides core technical data on Hexadecyltrimethylammonium Bromide-d42, a deuterated form of the common cationic surfactant.

Physicochemical Properties

Hexadecyltrimethylammonium Bromide-d42 is a labeled variant of Cetyltrimethylammonium Bromide (CTAB), where the hydrogen atoms have been replaced with deuterium. This isotopic labeling is particularly useful in various analytical techniques, including biomolecular NMR.[1]

Below is a summary of its key identifiers and properties.

| Property | Value |

| Chemical Formula | C₁₉D₄₂N•Br[2] or CD₃(CD₂)₁₅N(Br)(CD₃)₃[1] |

| Molecular Weight | 406.71 g/mol [1][2] |

| CAS Number | 907216-28-8[1] |

Molecular Structure Overview

The structure of Hexadecyltrimethylammonium Bromide-d42 consists of a long hydrophobic tail and a hydrophilic head. This amphipathic nature is central to its function as a surfactant. The following diagram illustrates the logical relationship between the core components of the molecule.

Logical structure of Hexadecyltrimethylammonium Bromide-d42.

References

Methodological & Application

Application Notes and Protocols for Hexadecyltrimethylammonium Bromide-d42 in Biomolecular NMR

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Hexadecyltrimethylammonium Bromide-d42 (d42-CTAB) in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The use of deuterated detergents is crucial for high-resolution structural and functional studies of biomolecules, particularly membrane proteins, as they minimize interfering signals from the detergent itself, thereby enhancing spectral quality.

Introduction to Hexadecyltrimethylammonium Bromide-d42 (d42-CTAB)

Hexadecyltrimethylammonium Bromide (CTAB) is a cationic surfactant widely used for solubilizing membrane proteins and in the preparation of reverse micelles for NMR studies. The deuterated form, d42-CTAB, where the hydrogen atoms on the alkyl chain and methyl groups are replaced with deuterium, is particularly advantageous for proton-detected biomolecular NMR. The absence of protons in the detergent significantly reduces the background signal, allowing for clearer observation of the signals from the biomolecule of interest. This is especially critical for Transverse Relaxation-Optimized Spectroscopy (TROSY)-based experiments on large protein-detergent complexes.[1]

Quantitative Data: Physical Properties of CTAB

The selection of an appropriate detergent and its concentration is critical for successful biomolecular NMR studies. The following table summarizes key physical properties of non-deuterated CTAB, which serve as a good starting point for experiments with d42-CTAB. It is important to note that deuteration can slightly alter these properties, and empirical optimization is always recommended.

| Property | Value | Conditions | Reference(s) |

| Critical Micelle Concentration (CMC) | ~0.92 - 1.0 mM | In water at 25°C | [2] |

| Varies with salt concentration and temperature | [2] | ||

| Aggregation Number (N) | 75 - 120 | In aqueous solution at 30°C | |

| ~95 (average) | |||

| Molar Mass | 364.46 g/mol (non-deuterated) | ||

| Micelle Shape | Spherical to rod-like transition with increasing concentration/salt | [2] |

Experimental Protocols

General Workflow for Membrane Protein Solubilization and Reconstitution in d42-CTAB Micelles for NMR

The following diagram outlines the general workflow for preparing a membrane protein sample for solution NMR using d42-CTAB.

Detailed Protocol for Solubilization and Purification of a Membrane Protein

This protocol is a generalized procedure and may require optimization for specific proteins.

-

Membrane Preparation:

-

Overexpress the target membrane protein in a suitable expression system (e.g., E. coli).

-

Harvest the cells and lyse them using a French press or sonication.

-

Isolate the cell membranes by ultracentrifugation.

-

-

Solubilization Screening (Optional but Recommended):

-

Resuspend a small amount of the isolated membranes in a buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

-

Add varying concentrations of d42-CTAB (e.g., 0.5%, 1%, 2% w/v) to the membrane suspension.

-

Incubate with gentle agitation for 1-2 hours at 4°C.

-

Centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet unsolubilized material.

-

Analyze the supernatant by SDS-PAGE to determine the optimal d42-CTAB concentration for solubilization.

-

-

Large-Scale Solubilization and Purification:

-

Resuspend the isolated membranes in the lysis buffer containing the optimized concentration of d42-CTAB.

-

Incubate as determined in the screening step.

-

Clarify the lysate by ultracentrifugation.

-

Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with a buffer containing d42-CTAB at a concentration above its CMC (e.g., 50-100 mM).

-

Wash the column extensively with the equilibration buffer to remove non-specifically bound proteins.

-

Elute the protein of interest using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins) also supplemented with d42-CTAB.

-

Protocol for NMR Sample Preparation

-

Buffer Exchange:

-

Exchange the purified protein-d42-CTAB complex into the desired NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5, 10% D₂O) containing a suitable concentration of d42-CTAB (typically 50-150 mM). This can be achieved through dialysis or by using a desalting column.

-

-